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Compound of Interest

Compound Name: 5,7-diethoxyquinazolin-4(3H)-one

Cat. No.: B13919720

Get Quote

Introduction & Scientific Rationale
The quinazolin-4(3H)-one scaffold is a structural cornerstone in drug discovery, serving as the

core for approved drugs like Idelalisib (PI3K

) and Olaparib (PARP, structurally related phthalazinone).

The specific analog 5,7-diethoxyquinazolin-4(3H)-one presents a distinct profile:

Electronic Effect: The 5,7-diethoxy groups are strong electron donors, potentially increasing

the electron density of the pyrimidine ring, which may alter hydrogen bonding capability at

the hinge region of kinases or the catalytic pocket of PARP.

Steric & Lipophilic Challenge: The two ethoxy groups significantly increase LogP compared

to the dimethoxy or unsubstituted analogs. This drastically increases the risk of colloidal

aggregation, a common cause of false-positive results in biochemical screens.

Strategic Directive: Before assessing biological potency (IC
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), you must establish a "Physicochemical Gatekeeper" protocol. This guide prioritizes solubility
and aggregation assays before detailing the specific VEGFR-2/PARP inhibition protocols.

Experimental Workflow (Logic Diagram)
The following decision tree ensures that resources are not wasted on artifactual hits.

5,7-Diethoxyquinazolin-4(3H)-one
(Solid Stock)

Phase 1: Kinetic Solubility
(Nephelometry/UV-Vis)

Phase 2: Aggregation Counter-Screen
(DLS & Detergent Sensitivity)

If Soluble > 10 µM Reformulate (Cyclodextrin)

Target Selection
(Based on Scaffold Homology)

No Aggregation

Phase 3A: Kinase Assay
(VEGFR-2 / EGFR)

TR-FRET

Phase 3B: PARP Trapping
Fluorescence Polarization

Phase 4: Mechanism of Action
(ATP Competition / Kinetics)

Valid IC50 Valid IC50
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Figure 1:Sequential assay validation workflow. Phase 1 and 2 are critical for lipophilic diethoxy

derivatives to rule out promiscuous inhibition.

Phase 1: Physicochemical Gatekeeping
Protocol A: Kinetic Solubility & DMSO Tolerance
Rationale: The 5,7-diethoxy motif is hydrophobic. Standard 10 mM DMSO stocks may

precipitate upon dilution into aqueous buffers, causing "noise" in optical assays.

Materials:

Compound Stock: 10 mM in 100% DMSO (anhydrous).

Assay Buffer: PBS pH 7.4 (or specific kinase buffer).

Detection: UV-Vis Plate Reader (Absorbance at 620 nm for turbidity, 280-350 nm for

concentration).

Step-by-Step Protocol:

Preparation: Prepare a serial dilution of the compound in DMSO (10 mM down to 0.1 mM).

Spike: Transfer 2 µL of each DMSO stock into 198 µL of Assay Buffer in a clear-bottom 96-

well plate (Final DMSO = 1%).

Incubation: Shake at 500 rpm for 90 minutes at room temperature (25°C).

Read: Measure Absorbance at 620 nm (turbidity check).

Pass Criteria: OD

< 0.005 (background corrected).

Quantification: Filter the supernatant (0.2 µm filter plate) and measure UV absorbance at

(determined from scan, likely ~320 nm for quinazolinones) against a standard curve.
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Data Output Table:

Target Conc. (µM)
OD 620nm
(Turbidity)

Soluble Fraction
(%)

Status

100 0.150 (High) 25% Fail (Precipitates)

50 0.045 (Med) 60% Borderline

| 10 | 0.002 (Low) | 98% | Pass |

Phase 2: Aggregation Counter-Screen (Crucial)
Rationale: Lipophilic planar molecules like 5,7-diethoxyquinazolinone often form colloidal

aggregates that sequester enzymes, leading to false positives. This is the #1 failure mode for

this scaffold class.

Protocol B: Detergent Sensitivity Assay

Setup: Run the primary enzyme assay (see Phase 3) in two parallel conditions:

Condition A: Standard Buffer (0.01% Triton X-100).

Condition B: High Detergent Buffer (0.1% Triton X-100 or 0.05% CHAPS).

Logic:

If IC

shifts significantly (>5-fold) between A and B, the inhibition is likely aggregation-based
(artifact).

If IC

remains stable, the inhibition is specific.

Phase 3: Target Validation (Kinase Model)
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Given the scaffold's history, VEGFR-2 (KDR) is the primary candidate for profiling. The 4(3H)-

one core mimics the ATP purine ring.

Protocol C: VEGFR-2 Kinase Assay (TR-FRET)
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a

Lanthanide-labeled antibody.

Materials:

Enzyme: Recombinant Human VEGFR-2 (Kinase Domain).

Substrate: Poly-GT (Glu:Tyr 4:1) biotinylated peptide.

Tracer: Eu-labeled anti-phosphotyrosine antibody.

Acceptor: Streptavidin-XL665.

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Protocol:

Compound Transfer: Acoustic dispense 20 nL of compound (in DMSO) into a 384-well low-

volume white plate.

Enzyme Addition: Add 5 µL of VEGFR-2 enzyme (0.5 nM final) in Assay Buffer. Incubate 10

min to allow compound-enzyme binding.

Reaction Start: Add 5 µL of Substrate/ATP mix.

ATP Concentration: Use

apparent (typically 10 µM) to ensure sensitivity to competitive inhibitors.

Substrate: 200 nM final.
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Reaction Stop: After 60 min at RT, add 10 µL of Detection Mix (Eu-Ab + SA-XL665 in EDTA

buffer).

Read: Measure TR-FRET signal on a compatible reader (e.g., EnVision).

Excitation: 337 nm.

Emission: 615 nm (Donor) and 665 nm (Acceptor).

Calculation: Ratio =

.

Mechanism of Action (MoA) Check: To confirm the compound binds at the ATP site (Type I/II

inhibitor), perform an ATP-competitiveness shift assay:

Run Dose-Response at

ATP.

Run Dose-Response at

ATP.

Result: If IC

increases linearly with ATP concentration, the compound is an ATP-competitive inhibitor.

Phase 3 Alternative: PARP-1 Trapping Assay
If the kinase profile is negative, the 5,7-diethoxyquinazolinone may act as a PARP inhibitor

(mimicking the nicotinamide pocket).

Protocol D: Fluorescence Polarization (FP) Displacement Rationale: Measures the ability of the

compound to displace a known tracer (e.g., fluorescent NAD+ analog) from the PARP catalytic

pocket.

Mix: 10 nM PARP-1 enzyme + 2 nM Fluorescent Tracer in buffer.
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Add: Serial dilution of 5,7-diethoxyquinazolin-4(3H)-one.

Measure: FP (mP units). A decrease in mP indicates the tracer is displaced into solution

(binding).
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Summary Checklist for Researchers
Solubility: Is the compound soluble >10 µM in 1% DMSO?

Aggregation: Does the IC

shift with 0.1% Triton X-100?

Target: Have you tested VEGFR-2 (Kinase) and PARP-1 (DNA Repair)?

MoA: Is it ATP-competitive?

This structured approach ensures that the "5,7-diethoxy" modification is characterized not just

for potency, but for "developability" in a drug discovery campaign.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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